(1R,2S)-2-tert-butylcyclohexanamine
Overview
Description
(1R,2S)-2-tert-butylcyclohexanamine is a chiral amine with a cyclohexane ring substituted with a tert-butyl group and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-tert-butylcyclohexanamine typically involves the reduction of a corresponding ketone or imine precursor. One common method is the asymmetric hydrogenation of 2-tert-butylcyclohexanone using a chiral catalyst. This process can be carried out under mild conditions with hydrogen gas and a suitable chiral ligand to achieve high enantioselectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric hydrogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced catalytic systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-tert-butylcyclohexanamine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides, ureas, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or isocyanates are employed for substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Amides, ureas, and other derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1R,2S)-2-tert-butylcyclohexanamine is used as a chiral building block for the synthesis of complex molecules. Its stereochemistry makes it valuable for creating enantiomerically pure compounds.
Biology
In biological research, this compound can be used to study the effects of chiral amines on biological systems. It may serve as a model compound for investigating enzyme-substrate interactions and chiral recognition processes.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its chiral nature makes it a candidate for the development of drugs with specific enantiomeric forms, which can have different pharmacological effects.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure and reactivity make it suitable for various applications, including the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of (1R,2S)-2-tert-butylcyclohexanamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s chiral nature allows it to fit into specific binding sites, influencing biological pathways and processes. The exact mechanism depends on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- (1R,2S)-2-phenylcyclohexanamine
- (1R,2S)-2-isopropylcyclohexanamine
- (1R,2S)-2-methylcyclohexanamine
Uniqueness
(1R,2S)-2-tert-butylcyclohexanamine is unique due to its tert-butyl group, which provides steric hindrance and influences its reactivity and binding properties. This makes it distinct from other similar compounds, which may have different substituents and, consequently, different chemical and biological behaviors.
Properties
IUPAC Name |
(1R,2S)-2-tert-butylcyclohexan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N/c1-10(2,3)8-6-4-5-7-9(8)11/h8-9H,4-7,11H2,1-3H3/t8-,9-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEYTUFUSXAMSQK-RKDXNWHRSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCCCC1N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H]1CCCC[C@H]1N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50361537 | |
Record name | ST036708 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50361537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14765-34-5 | |
Record name | ST036708 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50361537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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